molecular formula C16H16BrN5O B2751285 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile CAS No. 2379948-97-5

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile

Cat. No.: B2751285
CAS No.: 2379948-97-5
M. Wt: 374.242
InChI Key: PLASKNYZSCWYAO-UHFFFAOYSA-N
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Description

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile is a complex organic compound with the molecular formula C16H16BrN5O. This compound is characterized by the presence of a bromopyrimidine group, a piperidine ring, and a pyridine carbonitrile moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile involves several steps. One common method includes the reaction of 5-bromopyrimidine with piperidine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with pyridine-4-carbonitrile under controlled conditions to yield the final product .

Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The bromopyrimidine group can bind to enzymes and receptors, modulating their activity. The piperidine ring provides structural stability, while the pyridine carbonitrile moiety can participate in various chemical interactions. These combined effects contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar compounds to 2-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5O/c17-14-8-20-16(21-9-14)23-11-13-2-1-5-22(10-13)15-6-12(7-18)3-4-19-15/h3-4,6,8-9,13H,1-2,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLASKNYZSCWYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=C2)C#N)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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